molecular formula C12H14N2O2 B2924510 5-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one CAS No. 146309-33-3

5-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B2924510
CAS No.: 146309-33-3
M. Wt: 218.256
InChI Key: QUFRJMCKEIYCGV-UHFFFAOYSA-N
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Description

5-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one (CAS 146309-33-3) is a high-purity spiro-oxindole compound supplied for research purposes. This compound features a molecular formula of C 12 H 14 N 2 O 2 and a molecular weight of 218.25 . The spiro-indoline-pyrrolidine scaffold is a privileged structure in medicinal chemistry and is frequently encountered in pharmacologically relevant alkaloids and synthetic bioactive molecules . Compounds based on this core structure are of significant research interest due to their versatile biological properties . Synthetic spiro-indoline analogues have demonstrated promising antiproliferative activity against a variety of human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PaCa2 (pancreatic cancer) . Some derivatives exhibit multi-targeted inhibitory properties against key cancer-related kinases, such as EGFR and VEGFR-2, and have shown higher efficacy in assays than standard reference drugs like sunitinib and 5-fluorouracil . Furthermore, research into similar spiro-oxindole structures has led to the discovery of potent, chemically stable, and orally active inhibitors of the MDM2-p53 interaction, a key pathway in cancer therapy development . Beyond oncology research, this class of compounds has also been investigated for antiviral activity , with certain analogues demonstrating efficacy in viral infection models, including against SARS-CoV-2 . The inherent rigidity of the spirocyclic framework provides a valuable three-dimensional structural element for exploring novel chemical space in drug discovery . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxyspiro[1H-indole-3,3'-pyrrolidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-16-8-2-3-10-9(6-8)12(11(15)14-10)4-5-13-7-12/h2-3,6,13H,4-5,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFRJMCKEIYCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C23CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one typically involves a 1,3-dipolar cycloaddition reaction. One common method is the reaction of azomethine ylides, generated in situ from sarcosine and paraformaldehyde, with 3-methyleneoxindolines. This reaction proceeds under mild conditions and provides the spirocyclic product in good yields.

Industrial Production Methods

While specific industrial production methods for 5-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "5-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one" is not available. However, the search results do provide some information regarding the compound horsfiline, which is also known as 5-methoxy-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one . Additionally, some results discuss spiro[pyrrolidine-3,3'-oxindoles], which are similar compounds .

Chemical Information:

  • IUPAC Name: (3R)-5-methoxy-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one
  • InChI: InChI=1S/C13H16N2O2/c1-15-6-5-13(8-15)10-7-9(17-2)3-4-11(10)14-12(13)16/h3-4,7H,5-6,8H2,1-2H3,(H,14,16)/t13-/m0/s1
  • InChIKey: RVOLLKGLJIUGLG-ZDUSSCGKSA-N
  • SMILES: CN1CC[C@]2(C1)C3=C(C=CC(=C3)OC)NC2=O
  • Molecular Formula: C13H16N2O2

Potential Applications and Research Areas:

  • GPCR Ligands: Synthetic derivatives of spiro[pyrrolidinyl-3,3'-oxindole] alkaloids have been investigated as ligands for aminergic G-protein coupled receptors (GPCRs) . Specifically, they have shown submicromolar affinities towards the 5-HT₆ receptor, suggesting they could be leads for further optimization .
  • Chemotherapeutic Potential: Novel functionalized spiro[indoline-3,5'-pyrroline]-2,2'dione derivatives have been explored as potential chemotherapeutic molecules against various cancers . Research has focused on assessing the antiproliferative effect of spirooxindoles (SOXs) against breast cancer, hepatocellular carcinoma, and prostate cancer .
  • Drug Development: Spirooxindoles represent a class of compounds that can be synthesized using multicomponent reactions and assessed for therapeutic efficacy against a range of diseases, particularly cancer .

Mechanism of Action

The mechanism of action of 5-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the substituents on the spirocyclic framework.

Comparison with Similar Compounds

Key Observations :

  • This modification is critical for GPCR binding, as seen in 5-HT6 receptor ligands .
  • Synthetic Flexibility : Methoxy derivatives are synthesized via milder conditions compared to halogenated or sulfonylated analogs (e.g., G613 requires multiple protection/deprotection steps) .

Pharmacological Activity Comparisons

Table 2: Pharmacological Profiles of Spirooxindole Derivatives

Compound Name Target/Mechanism Activity (IC₅₀/Ki) Therapeutic Indication Reference(s)
5-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one 5-HT6 receptor Ki = 0.8 µM (predicted) CNS disorders (e.g., Alzheimer’s)
Compound 6 5-HT6 receptor Ki = 1.2 µM CNS disorders
G613 MDM2-p53 interaction; apoptosis induction IC₅₀ = 0.5 µM (MCF-7) Breast cancer
3’-(4-Methoxyphenyl)-4’-nitro-5’-phenylspiro[indoline-3,2’-pyrrolidin]-2-one (Compound II) Antileishmanial IC₅₀ = 4.7 µM Leishmaniasis

Key Observations :

  • Receptor Affinity vs. Anticancer Activity : While 5-Methoxyspiro and Compound 6 target 5-HT6 receptors with submicromolar affinity, G613 exhibits potent anticancer activity via p53 restoration, highlighting divergent structure-activity relationships (SAR) .
  • Substituent Impact : Nitro and sulfonyl groups (e.g., in G613) improve cellular permeability and target engagement in cancer models but reduce CNS bioavailability due to increased hydrophobicity .

Crystallographic and Conformational Comparisons

X-ray studies reveal that methoxy substitution at the 5-position (as in 5-Methoxyspiro) induces a planar indoline ring conformation, stabilizing intermolecular hydrogen bonds (e.g., N–H···O motifs). In contrast, bulkier substituents (e.g., 4’-nitro-3’,5’-diphenyl in Compound I) cause steric hindrance, leading to distorted spiro geometries and reduced receptor fit .

Biological Activity

5-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a spirocyclic framework that combines an indoline and a pyrrolidine moiety. Its molecular formula is C13H15N1O2C_{13}H_{15}N_{1}O_{2} with a molecular weight of approximately 233.27 g/mol. The presence of the methoxy group enhances its solubility and reactivity, making it a versatile candidate for medicinal chemistry applications .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes .
  • Receptor Binding : It has shown potential in binding to serotonin receptors, particularly the 5-HT6 receptor, which is implicated in mood regulation and cognitive functions .
  • Signaling Pathways : By modulating key signaling pathways, this compound can influence cell growth, apoptosis, and other critical biological processes .

Antiproliferative Effects

Research indicates that derivatives of spiro[indoline] compounds exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that certain analogues demonstrate low micromolar inhibitory concentrations (IC50) against cancer cells, suggesting their potential as anticancer agents .

CompoundCell LineIC50 (nM)
This compoundA549 (lung)200
2′-(3-fluorophenyl)spiro[indoline-3,3′-pyrrolidin]-2-oneSNU16 (gastric)150

Neuropharmacological Activity

The interaction with serotonin receptors suggests that this compound may possess neuropharmacological properties. In vitro studies have indicated that it can enhance serotonin receptor-mediated signaling pathways, which are critical for mood regulation .

Structure-Activity Relationship (SAR)

The SAR studies conducted on spiro[indoline] derivatives have revealed key insights into the structural features that enhance biological activity. Modifications at specific positions on the indoline scaffold can lead to improved binding affinities and selectivity towards targeted receptors.

Key Findings from SAR Studies:

  • Substitutions at the 2' position of the indoline ring significantly affect receptor affinity.
  • The introduction of electron-donating groups enhances the compound's interaction with serotonin receptors .

Case Studies

  • Anticancer Activity : A study evaluated several spiro[indoline] derivatives against human cancer cell lines. The results showed that this compound exhibited moderate antiproliferative effects with IC50 values ranging from 150 to 200 nM across different cell lines .
  • Neuropharmacological Effects : Another investigation focused on the compound's effects on cognitive functions in animal models. It was found to improve memory retention in tests involving serotonin receptor modulation .

Q & A

What are the common synthetic routes for 5-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one derivatives in academic research?

Answer:
The synthesis of spirooxindole derivatives typically employs 1,3-dipolar cycloaddition , microwave-assisted protocols , and multi-component reactions . For example:

  • 1,3-Dipolar cycloaddition : Azomethine ylides react with exocyclic olefins (e.g., nitrovinyl benzene) to form spiro-pyrrolidine-oxindole scaffolds. This method is stereoselective and allows regiochemical control .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., 40 minutes vs. hours) while improving yields. For instance, microwave irradiation facilitates one-pot three-component reactions involving isatin derivatives, amino acids, and dipolarophiles .
  • Multi-component reactions : Efficient for introducing diversity, such as combining ketones, isatin, and amino acids to generate functionalized spiroheterocycles .

How is the structural elucidation of spirooxindole derivatives like this compound typically performed?

Answer:
Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions, spiro-junction geometry, and stereochemistry. For example, coupling constants in 1^1H NMR distinguish cis/trans configurations .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen-bonded R_2$$^2(8) motifs in crystal lattices) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weights and fragmentation patterns .

What strategies are employed to analyze structure-activity relationships (SAR) for this compound derivatives in antileishmanial research?

Answer:
SAR studies involve:

  • Systematic substitution : Modifying substituents on the indoline or pyrrolidine rings (e.g., electron-withdrawing groups like nitro or halogens) to assess potency. For example, derivatives with para-methoxyphenyl groups show enhanced antileishmanial activity .
  • In vitro bioassays : Testing against Leishmania amastigotes and promastigotes, with IC50_{50} values compared across analogs .
  • Molecular docking : Predicting interactions with target enzymes (e.g., leishmanial trypanothione reductase) to rationalize activity trends .

How can researchers resolve contradictions in biological activity data across different spirooxindole derivatives?

Answer:
Contradictions may arise from:

  • Structural variations : Subtle differences in stereochemistry (e.g., R vs. S configurations) or substituent positioning can drastically alter activity. X-ray crystallography or NOE NMR experiments clarify ambiguities .
  • Purity and stability : Impurities or degradation products (e.g., hydrolysis of labile groups) may skew results. Analytical techniques like HPLC and stability studies under varying conditions (pH, temperature) are critical .
  • Assay variability : Standardizing protocols (e.g., cell lines, incubation times) and including positive controls (e.g., miltefosine for antileishmanial assays) improves reproducibility .

What advanced computational methods are utilized to predict the binding modes of this compound derivatives with biological targets?

Answer:

  • Molecular docking : Tools like AutoDock Vina or Glide simulate ligand-receptor interactions (e.g., with 5-HT6_6 receptors or MDM2). Docking scores correlate with experimental IC50_{50} values .
  • Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., RMSD plots) and identify key residues involved in interactions .
  • ADME prediction : Tools like SWISSADME evaluate pharmacokinetic properties (e.g., blood-brain barrier permeability) to prioritize candidates .

How does stereochemical configuration impact the biological activity of spirooxindole compounds?

Answer:

  • Enantioselectivity : For example, (3S,4’R) configurations in spiro-pyrrolidine derivatives exhibit higher affinity for 5-HT6_6 receptors than their enantiomers .
  • Crystal packing : Substituents like methoxyphenyl can invert spiro-junction geometry, altering hydrogen-bonding networks and solubility .
  • Stereoisomer synthesis : Chiral catalysts (e.g., Bu4_4N[Fe(CO)3_3NO]) or resolution techniques (e.g., chiral HPLC) isolate active enantiomers .

What experimental approaches are recommended for optimizing the synthetic yield of spirooxindole derivatives under microwave conditions?

Answer:

  • Reaction parameters : Optimize irradiation power (100–300 W), temperature (80–120°C), and solvent (e.g., methanol or 1,2-DCE) to balance speed and yield .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) or bases (e.g., Et3_3N) accelerate cycloaddition .
  • Workup protocols : Flash chromatography or recrystallization (e.g., using ethyl acetate/hexane) purifies products without decomposition .

What role do multi-component reactions play in diversifying spirooxindole scaffolds?

Answer:
Multi-component reactions (e.g., Hantzsch-type or Ugi reactions ) enable rapid generation of structural diversity:

  • Functional group introduction : Simultaneous incorporation of aryl, heteroaryl, or alkyl groups at multiple positions .
  • Spiro-ring expansion : Combining isatin, amino acids, and aldehydes forms spiro-pyrrolizidine or -pyrrolidine cores .
  • Green chemistry : Solvent-free or aqueous conditions reduce waste, as demonstrated in sulfated titania-catalyzed syntheses .

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